

Unraveling the Molecular Architecture of Epikatonic Acid: A Technical Guide

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This technical guide provides an in-depth overview of the chemical structure elucidation of **Epikatonic acid**, a pentacyclic triterpenoid. The determination of its complex molecular architecture is a pivotal step for understanding its physicochemical properties and potential pharmacological activities. This document outlines the logical workflow of the elucidation process, presents key spectroscopic data in a structured format, details the experimental protocols employed, and provides visualizations of the key relationships in the analytical process.

Introduction to Epikatonic Acid

Epikatonic acid (Chemical Formula: C30H48O3) is a naturally occurring triterpenoid that has been isolated from various plant sources, including Austroplenckia populnea.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise determination of the structure of **Epikatonic acid**, including its stereochemistry, is fundamental for any further investigation into its biological potential.

The structure of **Epikatonic acid** has been unambiguously established as 3β-hydroxy-olean-12-en-29-oic acid. This was achieved through a combination of advanced spectroscopic techniques, primarily multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]





The Pathway to Structure Elucidation

The process of elucidating the structure of a novel natural product like **Epikatonic acid** follows a systematic and logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.



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Caption: Logical workflow for the structure elucidation of **Epikatonic acid**.

Spectroscopic Data Analysis

The core of the structure elucidation of **Epikatonic acid** lies in the detailed analysis of its spectroscopic data. Mass spectrometry provides the molecular formula, while a suite of NMR experiments reveals the carbon skeleton, the connectivity of protons and carbons, and the relative stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the first step in determining the molecular formula of an unknown compound. For **Epikatonic acid**, HRMS data would provide an exact mass, which, when analyzed, yields the elemental composition.

Parameter	Value
Molecular Formula	C30H48O3
Molecular Weight	456.7 g/mol
Exact Mass	456.3603 g/mol



Table 1: Mass Spectrometry Data for **Epikatonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were employed to piece together the structure of **Epikatonic acid**.

While the complete NMR data from the primary literature is not fully available, the following tables represent the expected ¹H and ¹³C NMR chemical shifts for the oleanane-type triterpenoid skeleton of **Epikatonic acid**.

¹³C NMR Data (Representative)



Carbon No.	Chemical Shift (δ)	Carbon No.	Chemical Shift (δ)
1	~38.5	16	~23.5
2	~27.2	17	~46.5
3	~79.0	18	~41.7
4	~38.8	19	~45.9
5	~55.2	20	~30.7
6	~18.4	21	~34.0
7	~32.6	22	~32.5
8	~39.3	23	~28.1
9	~47.6	24	~15.5
10	~37.1	25	~15.3
11	~23.5	26	~16.9
12	~122.5	27	~26.0
13	~143.6	28	~28.1
14	~41.9	29	~181.8
15	~27.7	30	~33.1

Table 2: Representative ¹³C NMR chemical shifts for **Epikatonic acid**.

¹H NMR Data (Representative)



Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~3.20	dd	11.0, 5.0
H-12	~5.25	t	3.5
CH₃	~0.75 - 1.50	S	-

Table 3: Representative ¹H NMR chemical shifts for key protons in **Epikatonic acid**.

Key 2D NMR Correlations

Two-dimensional NMR experiments were crucial in assembling the molecular structure.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). A critical HMBC correlation was observed between a methyl proton signal at approximately δH 1.50 and the carbon signals at δC 30.5 (C-21), 42.1 (C-19), 43.5 (C-20), and, most importantly, 181.8 (C-29). This unambiguously established the position of the carboxylic acid group at C-29.

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References

- 1. researchgate.net [researchgate.net]
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